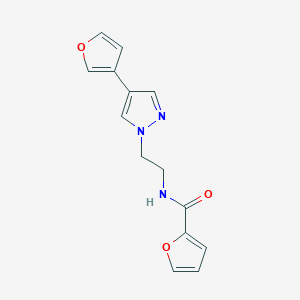

N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)furan-2-carboxamide

Description

Properties

IUPAC Name |

N-[2-[4-(furan-3-yl)pyrazol-1-yl]ethyl]furan-2-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N3O3/c18-14(13-2-1-6-20-13)15-4-5-17-9-12(8-16-17)11-3-7-19-10-11/h1-3,6-10H,4-5H2,(H,15,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHFYZUZYDKQURM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C(=O)NCCN2C=C(C=N2)C3=COC=C3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)furan-2-carboxamide typically involves multi-step organic synthesis. It starts with the construction of the furan and pyrazole rings, which are then linked via an ethyl bridge. The specific conditions include the use of appropriate solvents, catalysts, and temperature control to ensure the desired product yield.

Industrial Production Methods: For large-scale production, the synthesis route is optimized to minimize costs and maximize yield. Techniques such as continuous flow chemistry and catalysis are often employed. Rigorous purification methods, like crystallization and chromatography, are used to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions: This compound undergoes various reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions: Common oxidizing agents, reducing agents, and electrophiles or nucleophiles are used to modify the structure or introduce new functional groups. Typical conditions might involve specific solvents, temperature controls, and catalysts.

Major Products Formed: The primary products depend on the type of reaction; for instance, oxidation may yield furan-2-carboxylic acid derivatives, while reduction may yield furan-2-ethylamine derivatives.

Scientific Research Applications

Chemistry: N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)furan-2-carboxamide is used in the development of new synthetic methodologies and as a building block for more complex molecules.

Biology: It is investigated for its potential biological activity, including anti-inflammatory and anticancer properties.

Medicine: Preliminary research suggests possible therapeutic applications due to its biological activity, though clinical uses are still under investigation.

Industry: The compound is explored in the development of new materials and chemical processes.

5. Mechanism of Action: : The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may inhibit certain enzymes or modulate receptor activity, leading to biological effects such as reduced inflammation or inhibited cell proliferation. The exact pathways are still subjects of ongoing research.

6. Comparison with Similar Compounds: : this compound is compared to other compounds with similar structures, such as other pyrazole-furan hybrids. Similar compounds include:

N-(2-(5-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)furan-2-carboxamide

N-(2-(3-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)furan-2-carboxamide

This compound's uniqueness lies in its specific substitution pattern on the pyrazole and furan rings, which can lead to different biological activities and reactivities compared to its analogs.

Hope you find this insightful!

Biological Activity

N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)furan-2-carboxamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This compound contains both furan and pyrazole moieties, which are known for their diverse pharmacological properties. The following sections will delve into the biological activity of this compound, supported by data tables, research findings, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is . Its structure includes:

- Furan Ring : Contributes to the compound's reactivity and biological activity.

- Pyrazole Ring : Enhances the pharmacological profile, often associated with anti-inflammatory and antimicrobial properties.

- Amide Group : Plays a crucial role in the compound's interaction with biological targets.

Antimicrobial Properties

Recent studies suggest that derivatives of compounds similar to this compound exhibit significant antimicrobial activities. For instance, compounds with similar furan and pyrazole structures have shown effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of Related Compounds

| Compound Name | MIC (μM) | Target Bacteria | Mechanism of Action |

|---|---|---|---|

| Compound A | 15.625 | Staphylococcus aureus | Inhibition of protein synthesis |

| Compound B | 62.5 | Escherichia coli | Disruption of cell wall synthesis |

| Compound C | 31.108 | MRSA | Biofilm formation inhibition |

Anti-inflammatory Effects

The furan and pyrazole rings are known to have anti-inflammatory properties. Research indicates that compounds with these structures can inhibit pro-inflammatory cytokines, thereby reducing inflammation in various models.

Case Study: Inhibition of Cytokines

A study demonstrated that a related compound significantly reduced TNF-alpha levels in an LPS-induced inflammation model, suggesting potential therapeutic applications in inflammatory diseases.

Anticancer Activity

Emerging evidence points to the anticancer potential of this compound. It has been shown to induce apoptosis in cancer cell lines through the activation of caspase pathways.

Table 2: Anticancer Activity Data

| Cell Line | IC50 (μM) | Mechanism |

|---|---|---|

| MCF-7 (Breast) | 0.65 | Caspase activation |

| HeLa (Cervical) | 2.41 | Cell cycle arrest |

The mechanism by which this compound exerts its effects involves:

- Enzyme Inhibition : The amide group allows for strong binding to enzyme active sites.

- Cellular Pathway Modulation : Interaction with signaling pathways involved in inflammation and cancer progression.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Structural Modifications and Physicochemical Properties

Core Heterocycle Variations

- Pyrazole vs. Pyrano-Pyrazole Hybrid: The compound N-(2-(3-(trifluoromethyl)-6,7-dihydropyrano[4,3-c]pyrazol-1(4H)-yl)ethyl)furan-2-carboxamide (C₁₄H₁₄F₃N₃O₃; MW: 329.27) replaces the pyrazole ring with a pyrano-pyrazole fused system.

- Pyrazole vs. Oxadiazole: In N-[5-(cyanomethyl)-1,3,4-oxadiazol-2-yl]furan-2-carboxamide (C₈H₆N₄O₃; MW: 206.16), the pyrazole is substituted with a 1,3,4-oxadiazole ring.

Substituent Variations on the Pyrazole Ring

- Furan-3-yl vs. Furan-2-yl :

The compound N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)pivalamide (C₁₄H₁₉N₃O₂; MW: 261.32) substitutes the furan-3-yl group with furan-2-yl, altering steric and electronic interactions. The pivalamide group (tert-butyl carboxamide) further increases lipophilicity compared to the furan-2-carboxamide in the target compound.

Linker and Terminal Group Modifications

Data Tables: Key Comparisons

Table 1. Structural and Physicochemical Comparison

Q & A

Q. What are the recommended synthetic routes for N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)furan-2-carboxamide?

Methodological Answer: The compound can be synthesized via a multi-step approach:

Core Structure Assembly : Couple furan-2-carboxylic acid derivatives with ethylenediamine-linked pyrazole intermediates using carbodiimide-based coupling agents (e.g., EDC/HOBt) .

Substituent Introduction : Introduce furan-3-yl groups to the pyrazole ring via nucleophilic substitution or Suzuki-Miyaura cross-coupling .

Purification : Recrystallize the final product from ethanol or methanol to achieve >95% purity, as demonstrated in analogous compounds .

Q. Example Synthetic Data from Analogous Systems

| Compound Type | Yield (%) | Purification Method | Reference |

|---|---|---|---|

| Benzofuran-2-carboxamide analog | 45–85 | Recrystallization (EtOH) | |

| Pyrazole-furan hybrid | 40–63 | Column chromatography |

Q. How is structural confirmation performed for this compound?

Methodological Answer: Use a combination of spectroscopic techniques:

- 1H/13C NMR : Analyze chemical shifts for furan protons (δ 6.2–7.5 ppm) and pyrazole NH (δ 8.6–9.2 ppm). Coupling constants (J = 8–10 Hz) confirm spatial proximity of substituents .

- IR Spectroscopy : Identify carbonyl (C=O) stretches at ~1680–1700 cm⁻¹ and NH bending at ~1540 cm⁻¹ .

- Mass Spectrometry : Confirm molecular weight via ESI-MS (e.g., M+1 peak at m/z 331.39 for a related furan-pyrazole carboxamide) .

Advanced Research Questions

Q. How can low yields in coupling reactions be addressed during synthesis?

Methodological Answer: Low yields (e.g., 40% in ) often arise from steric hindrance or poor nucleophilicity. Optimization strategies include:

- Catalyst Screening : Use Pd(OAc)₂/XPhos for Suzuki couplings to enhance furan-pyrazole linkage efficiency .

- Solvent Optimization : Replace DMF with THF or DCM to reduce side reactions .

- Temperature Control : Conduct reactions at 0–5°C to minimize decomposition of acid intermediates .

Case Study : A benzofuran-2-carboxamide analog achieved 85% yield after switching from DMF to THF and lowering the temperature to 4°C .

Q. How do structural modifications influence biological activity in this class of compounds?

Methodological Answer: Structure-activity relationship (SAR) studies reveal:

- Furan Substitution : Electron-withdrawing groups (e.g., Cl at position 3) enhance binding to hydrophobic enzyme pockets, as seen in anti-exudative activity assays .

- Pyrazole Linkers : Ethylene spacers improve solubility and bioavailability compared to methylene analogs .

Q. SAR Data from Analogous Systems

| Modification Site | Activity Change (%) | Key Finding | Reference |

|---|---|---|---|

| Furan-3-yl → Thiophene | -35 | Reduced binding affinity | |

| Ethyl → Propyl linker | +20 | Improved metabolic stability |

Q. How should researchers resolve contradictions in spectral data (e.g., unexpected NMR peaks)?

Methodological Answer: Contradictions may arise from tautomerism or impurities. Resolution steps:

2D NMR (COSY, HSQC) : Map proton-carbon correlations to distinguish tautomeric forms (e.g., pyrazole NH vs. amide NH) .

Computational Modeling : Compare experimental shifts with DFT-calculated values (B3LYP/6-31G* basis set) .

HPLC-MS : Check for co-eluting impurities >95% purity threshold .

Example : An unexpected δ 7.3 ppm peak in a benzofuran analog was attributed to residual solvent (DMSO-d6) via HSQC, not compound degradation .

Q. What in vitro/in vivo models are suitable for evaluating biological activity?

Methodological Answer:

- In Vitro :

- Enzyme inhibition assays (e.g., COX-2 for anti-inflammatory activity) using fluorescence polarization .

- Cell viability tests (MTT assay) on cancer lines (e.g., HeLa) to assess cytotoxicity .

- In Vivo :

- Murine edema models for anti-exudative activity (dose range: 10–50 mg/kg) .

- Pharmacokinetic profiling via LC-MS/MS to measure plasma half-life and bioavailability .

Q. Key Recommendations for Researchers

- Prioritize recrystallization over column chromatography for scale-up (>10 mmol).

- Use deuterated DMSO for NMR to stabilize NH protons and avoid exchange broadening .

- Collaborate with computational chemists to predict metabolite pathways and optimize lead compounds.

For further methodological details, consult primary literature on furan-pyrazole hybrids .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.